2-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-bromo-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S2/c16-12-4-1-2-5-13(12)22(19,20)17-10-15(18,11-7-8-11)14-6-3-9-21-14/h1-6,9,11,17-18H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYMXIAMWAJURF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNS(=O)(=O)C2=CC=CC=C2Br)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable precursor, followed by the introduction of the cyclopropyl and thiophene groups through various coupling reactions. The final step often involves the sulfonamide formation under specific conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom, leading to the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide: Lacks the cyclopropyl group.
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide: Lacks the bromine atom.
2-bromo-N-(2-cyclopropyl-2-hydroxyethyl)benzenesulfonamide: Lacks the thiophene ring.
Uniqueness
The presence of the bromine atom, cyclopropyl group, and thiophene ring in 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide makes it unique compared to its analogs. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Biological Activity
2-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Bromination : The process begins with the bromination of a benzamide precursor.
- Substitution Reactions : The introduction of cyclopropyl and hydroxy groups occurs via substitution reactions, often utilizing solvents like dichloromethane or ethanol and catalysts such as triethylamine.
- Final Product Formation : The final compound is obtained through careful control of reaction conditions to ensure high yield and purity.
Biological Activity
The biological activity of this compound can be categorized into several areas:
Enzyme Inhibition
Research indicates that this compound may inhibit the activity of certain enzymes involved in cellular signaling pathways, leading to altered cell behavior. Specific targets include:
- Palmitoyltransferases : Inhibition of these enzymes can affect protein localization and function, which is critical in various biological processes .
- Cytochrome P450 enzymes : Potential interactions with these enzymes suggest implications for drug metabolism and toxicity .
Antimicrobial Activity
Studies have shown that derivatives of benzamides, including this compound, exhibit significant antimicrobial properties:
- Antibacterial Activity : Demonstrated broad-spectrum antibacterial activity against Gram-positive bacteria.
- Antifungal Activity : Preliminary studies suggest potential antifungal effects, although further research is necessary to confirm these findings.
Case Studies
- Inhibition Studies : A study evaluated the ability of related compounds to reduce palmitoylation mediated by DHHC enzymes. The findings indicated that certain structural modifications could enhance inhibitory potency .
- Pharmacokinetic Characterization : Research focusing on the pharmacokinetic mechanisms of similar compounds revealed their interaction with human serum albumin (HSA), affecting their therapeutic efficacy. This interaction was characterized using multi-spectroscopic techniques, highlighting the importance of binding affinity in drug design .
Research Findings
| Study Focus | Key Findings | Implications |
|---|---|---|
| Enzyme Inhibition | Inhibition of DHHC-mediated palmitoylation | Potential for targeting protein modifications in cancer therapy |
| Antimicrobial Activity | Broad-spectrum activity against Gram-positive bacteria | Possible development of new antibacterial agents |
| Pharmacokinetics | Interaction with HSA affects bioavailability | Important for optimizing drug formulations |
Q & A
Q. What are the common synthetic routes for preparing 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide, and what reaction conditions are critical for high yield?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution reactions . Key steps include:
Activation of the benzenesulfonamide core with bromine at the ortho position ().
Introduction of the cyclopropyl-hydroxy-thiophenylethyl group via nucleophilic attack under inert atmospheres (e.g., nitrogen) using polar aprotic solvents like dimethylformamide (DMF) or dichloromethane ().
Neutralization of byproducts (e.g., HCl) with bases such as triethylamine ().
Critical conditions:
- Temperature control (0–5°C during bromination; 50–60°C for coupling steps) to minimize side reactions.
- Purification via column chromatography or recrystallization to isolate the product in ≥95% purity ().
Q. What analytical techniques are recommended to confirm the structure and purity of this compound?
- Methodological Answer :
- Structural confirmation :
- 1H/13C NMR spectroscopy to verify substituent integration and spatial arrangement (e.g., distinguishing cyclopropyl protons at δ 0.5–1.5 ppm) ().
- High-resolution mass spectrometry (HRMS) for exact molecular weight validation ().
- Purity assessment :
- HPLC with UV detection (≥98% purity threshold) using C18 columns and acetonitrile/water gradients ().
- Thin-layer chromatography (TLC) for real-time reaction monitoring (Rf values compared to standards) ().
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve reproducibility and scalability?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design can identify optimal conditions for coupling efficiency ().
- In-line analytics : Use Fourier-transform infrared (FTIR) spectroscopy to track reaction progress (e.g., disappearance of sulfonyl chloride peaks at 1180 cm⁻¹) ().
- Scale-up strategies : Transition from batch to continuous-flow systems for exothermic steps (e.g., bromination), ensuring consistent heat dissipation and yield ().
Q. What strategies can address discrepancies in reported biological activity data for sulfonamide derivatives?
- Methodological Answer :
- Assay validation :
- Use isogenic cell lines to control for genetic variability in enzyme inhibition studies (e.g., carbonic anhydrase assays) ().
- Include positive controls (e.g., acetazolamide for sulfonamide-based inhibitors) to benchmark activity ().
- Compound characterization :
- Verify stereochemical purity via chiral HPLC, as racemic mixtures may exhibit conflicting activity ().
- Computational modeling :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes, correlating with experimental IC50 values ().
Q. How does the thiophene ring influence the compound’s reactivity in further derivatization?
- Methodological Answer :
- Electrophilic substitution : The electron-rich thiophene facilitates functionalization at the 5-position. Use directing groups (e.g., methoxy) to enhance regioselectivity ().
- Cross-coupling reactions : Employ Suzuki-Miyaura conditions (Pd(PPh3)4, K2CO3) to introduce aryl/heteroaryl groups at the thiophene’s β-position ().
- Stability considerations : Monitor for oxidation of the thiophene ring under acidic conditions using LC-MS ().
Data Contradiction Analysis
Q. How should researchers resolve conflicting solubility data reported for sulfonamide derivatives?
- Methodological Answer :
- Solvent screening : Use a Hansen solubility parameter (HSP) approach to identify optimal solvents. For example, dimethyl sulfoxide (DMSO) may show higher solubility than water due to polar interactions ().
- pH-dependent studies : Test solubility across pH 2–10 (using phosphate buffers) to account for sulfonamide protonation states (pKa ~10–11) ().
- Quantitative NMR (qNMR) : Compare solubility measurements using internal standards (e.g., 1,3,5-trimethoxybenzene) to minimize instrumental bias ().
Structure-Activity Relationship (SAR) Considerations
Q. What structural modifications enhance the compound’s inhibitory potency against target enzymes?
- Methodological Answer :
- Substituent effects :
- Introduce electron-withdrawing groups (e.g., -CF3) at the benzene ring’s para position to improve binding to hydrophobic enzyme pockets ().
- Replace the cyclopropyl group with bulky tert-butyl to enhance steric hindrance and selectivity ().
- Stereochemistry : Synthesize enantiomers via chiral catalysts (e.g., BINOL-derived phosphoric acids) and compare IC50 values to identify active stereoisomers ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
